Tert-butyl 3-amino-3-carbamoylpropanoate
Description
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
tert-butyl 3,4-diamino-4-oxobutanoate |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-6(11)4-5(9)7(10)12/h5H,4,9H2,1-3H3,(H2,10,12) |
InChI Key |
HSLAXUQCLAYCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H16N2O3
- Molecular Weight : 188.23 g/mol
- CAS Number : 302434
The compound features a tert-butyl group, an amino group, and a carbamoyl group attached to a propanoate backbone, which contributes to its biological activity and utility in synthetic applications.
Scientific Research Applications
-
Bioconjugate Chemistry
- Tert-butyl 3-amino-3-carbamoylpropanoate serves as a versatile linker in bioconjugation processes. It can facilitate the attachment of various biomolecules, enhancing their stability and functionality in therapeutic applications.
-
Drug Development
- The compound has potential applications in designing inhibitors for enzymes involved in metabolic pathways. For instance, derivatives of similar structures have shown promise as inhibitors of β-secretase and acetylcholinesterase, which are critical targets in neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects
- Anti-inflammatory Activity
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocytes under oxidative stress induced by amyloid beta. The results showed a significant reduction in cell death and inflammatory markers, indicating its potential role in neuroprotection.
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of related compounds on β-secretase activity. The findings indicated that certain derivatives could effectively inhibit this enzyme, providing insights into their potential use as therapeutic agents against Alzheimer’s disease.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The tert-butyl ester moiety is common across related compounds, but substituents at the 3-position dictate reactivity and applications:
Table 1: Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Tert-butyl 3-amino-3-carbamoylpropanoate | C₈H₁₆N₂O₃ | 188.22 | Amino (-NH₂), Carbamoyl (-CONH₂) |
| tert-Butyl 3-bromopropionate | C₇H₁₃BrO₂ | 209.08 | Bromine (-Br) |
| (S)-Tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate | C₁₂H₂₄N₂O₄ | 260.33 | Boc-protected amino (-NHBoc), Amino (-NH₂) |
Key Observations:
Reactivity: The bromine in tert-butyl 3-bromopropionate enables nucleophilic substitution reactions (e.g., Suzuki couplings), making it valuable in cross-coupling chemistry . In contrast, the amino and carbamoyl groups in the target compound facilitate hydrogen bonding and participation in amide bond formation, ideal for peptide synthesis or drug intermediates. The Boc-protected amino group in the C₁₂H₂₄N₂O₄ compound prevents unwanted side reactions during peptide elongation, highlighting its role as a protective intermediate .
Solubility and Polarity: The brominated derivative (C₇H₁₃BrO₂) is less polar due to the hydrophobic bromine atom, favoring solubility in non-polar solvents. this compound exhibits higher polarity owing to its amino and carbamoyl groups, enhancing solubility in polar aprotic solvents like DMF or DMSO.
Notes:
Preparation Methods
Alkylation with Ethyl Bromoacetate
In a typical procedure, tert-butyl (5-aminoethyl)carbamate is dissolved in tetrahydrofuran (THF) and treated with triethylamine to deprotonate the amine group. Ethyl bromoacetate is then added dropwise, facilitating alkylation at the primary amine site. The reaction proceeds at room temperature for 16 hours, yielding an intermediate ethyl ester. Subsequent saponification with sodium hydroxide in dioxane-methanol hydrolyzes the ester to the carboxylic acid, which is then coupled with Fmoc-OSu to introduce the carbamoyl group.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF, dioxane, methanol |
| Base | Triethylamine, NaOH |
| Temperature | Room temperature (alkylation) |
| Yield | 77.6% after recrystallization |
This method achieves moderate yields but requires multiple purification steps, limiting its scalability.
Reductive Amination Strategies
Reductive amination offers a streamlined route by concurrently forming the amine and carbamoyl groups. A patent-pending method involves reacting 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one with N-Boc-1,3-propanediamine in the presence of sodium cyanoborohydride.
Mechanism and Optimization
The ketone group in the carbazolone intermediate reacts with the primary amine of N-Boc-1,3-propanediamine, forming an imine intermediate. Sodium cyanoborohydride selectively reduces the imine to a secondary amine, while the Boc group remains intact. Acetic acid catalyzes the reaction, which proceeds at 60°C for 4 hours.
Data Table:
| Substrate | Reagent | Yield | Purity |
|---|---|---|---|
| 6-Bromo-carbazolone | NaBH3CN, Boc-diamine | 99% | >95% |
| 1,2-Cyclohexanedione derivative | NaBH4, Boc-diamine | 72% | >90% |
This method excels in stereochemical control but requires careful handling of air-sensitive reagents.
Carbamate Group Introduction via Boc Protection
The tert-butyloxycarbonyl (Boc) group is often introduced early in the synthesis to protect amines during subsequent reactions. A patent (CN102020589B) details the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group of 3-aminopropanoic acid derivatives.
Stepwise Boc Protection and Carbamoylation
-
Boc Protection: 3-Aminopropanoic acid is treated with Boc2O in dichloromethane (DCM) under basic conditions (e.g., triethylamine), yielding tert-butyl 3-aminopropanoate.
-
Carbamoylation: The free amine is reacted with ammonium carbamate or phosgene derivatives to install the carbamoyl group.
Optimization Note: Using PyBOP as a coupling agent enhances carbamoylation efficiency, achieving yields up to 68% in dichloromethane.
Continuous Flow Reactor Synthesis
Industrial-scale production often employs continuous flow reactors to improve heat and mass transfer. A protocol from Ambeed.com describes the synthesis of tert-butyl 3-amino-3-carbamoylpropanoate in a microreactor system , where reagents are pumped through a heated cartridge packed with immobilized catalysts.
Advantages:
-
Residence Time: 5–10 minutes vs. hours in batch reactors.
-
Yield Improvement: 85–90% due to precise temperature control.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 70–78% | Moderate | High |
| Reductive Amination | 72–99% | High | Moderate |
| Boc Protection | 50–68% | Low | Low |
| Continuous Flow | 85–90% | High | High |
Reductive amination and continuous flow methods are preferred for industrial applications due to their balance of yield and scalability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-amino-3-carbamoylpropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or carbamate protection strategies. For example, tert-butyl esters are often prepared using rhodium-catalyzed conjugate additions of arylboronic acids to unsaturated esters, with chiral dienes as ligands to achieve enantioselectivity . Reaction parameters such as temperature (20–40°C), solvent polarity (e.g., THF or DCM), and stoichiometry of the boronic acid must be optimized. Yield improvements (70–85%) are observed when using anhydrous conditions and inert atmospheres to prevent hydrolysis of the tert-butyl carbamate group.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (C₈H₁₄N₂O₃; theoretical MW: 186.21) and detect impurities.
- NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl group signals (~1.4 ppm for CH₃) and carbamate carbonyl peaks (~155 ppm).
- FT-IR : Confirm the presence of amide N–H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Elemental analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values.
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The tert-butyl carbamate group is stable in neutral conditions but hydrolyzes under strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in airtight containers at −20°C. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
- Methodological Answer : Enantioselectivity (>90% ee) is attainable via Rh(I)-catalyzed asymmetric conjugate additions. Chiral diene ligands (e.g., (R,R)-Ph-Bod*) enhance stereocontrol during the addition of nucleophiles to α,β-unsaturated tert-butyl esters. Computational modeling (DFT) helps predict ligand-substrate interactions to refine ee values . For scale-up, continuous-flow systems with immobilized catalysts reduce metal leaching.
Q. What mechanistic insights explain contradictory reactivity data in the synthesis of this compound derivatives?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts) often arise from competing pathways:
- Nucleophilic vs. electrophilic attack : Steric hindrance from the tert-butyl group can shift selectivity.
- Solvent effects : Polar aprotic solvents (DMF) favor carbamate retention, while protic solvents (MeOH) may promote hydrolysis.
- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., mono-substituted intermediates), whereas higher temperatures drive thermodynamic stabilization .
Q. How does this compound serve as a precursor in peptidomimetic drug design?
- Methodological Answer : The carbamoylpropanoate scaffold mimics natural amino acid backbones, enabling:
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound via Fmoc/t-Boc strategies, using HBTU/HOBt activation for amide coupling.
- Bioisosteric replacements : Replace labile ester groups with stable tert-butyl carbamates to enhance metabolic stability.
- SAR studies : Modify the carbamoyl group (e.g., fluorination) to optimize binding affinity in protease inhibitors .
Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu Kα radiation).
- Vibrational circular dichroism (VCD) : Differentiate enantiomers by analyzing C=O and N–H vibrational modes.
- Dynamic NMR : Detect rotameric equilibria in solution that may obscure stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
